Methyl (2-chloro-6-methylphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chloro-6-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANQHGUVFPHVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Chloro 6 Methylphenyl Acetate and Its Precursors
Retrosynthetic Analysis and Key Disconnections for Ester Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For Methyl (2-chloro-6-methylphenyl)acetate, two primary disconnections are logical and strategic.
The most intuitive disconnection is that of the ester bond (C(O)-O bond). This functional group interchange (FGI) leads to the immediate precursors: (2-chloro-6-methylphenyl)acetic acid and methanol (B129727). This approach simplifies the problem to the synthesis of the corresponding carboxylic acid.
A more fundamental disconnection breaks the carbon-carbon bond between the aromatic ring and the acetic acid moiety (Ar-CH₂). This leads to a synthon representing the 2-chloro-6-methylphenyl group (e.g., an organometallic reagent or an aryl halide) and a two-carbon synthon for the acetate (B1210297) group (e.g., a haloacetate derivative). This pathway opens up possibilities for cross-coupling reactions.
These two key disconnections form the basis for the synthetic strategies discussed in the following sections.
Direct Esterification Approaches from Corresponding Acids
The most direct and widely used method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, (2-chloro-6-methylphenyl)acetic acid, with methanol. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This acid-catalyzed condensation reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgucalgary.camdpi.com Methanol, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. libretexts.orgucalgary.camdpi.com
To drive the equilibrium towards the product and achieve high yields, several techniques are employed. Commonly, methanol is used in large excess, serving as both a reactant and the solvent. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, can effectively shift the equilibrium to favor ester formation. organic-chemistry.org For sterically hindered acids, such as (2-chloro-6-methylphenyl)acetic acid with its ortho substituents, reaction conditions may require stronger acid catalysts or longer reaction times to achieve satisfactory conversion. researchgate.net
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Carboxylic Acid | (2-chloro-6-methylphenyl)acetic acid | Starting Material | masterorganicchemistry.com |
| Alcohol | Methanol (often in excess) | Reactant and Solvent | masterorganicchemistry.com |
| Catalyst | H₂SO₄, p-TsOH, Amberlyst-15 | Proton source to activate carbonyl | masterorganicchemistry.comresearchgate.net |
| Temperature | Reflux | Increase reaction rate | ucalgary.ca |
| Equilibrium Shift | Excess alcohol or removal of water | Maximize product yield | organic-chemistry.orgmasterorganicchemistry.com |
Coupling Reactions for Aryl-Acetate Bond Formation Strategies
Modern synthetic chemistry offers powerful cross-coupling reactions to form the crucial Ar-CH₂ bond, providing an alternative to traditional methods. These reactions typically involve the coupling of an organometallic derivative of the aromatic ring with an electrophilic acetate partner.
Palladium-catalyzed coupling reactions, such as the Suzuki or Hiyama reactions, are prominent examples. organic-chemistry.orgacs.org A hypothetical Suzuki coupling route could involve the reaction of a (2-chloro-6-methylphenyl)boronic acid with a haloacetate ester, such as methyl bromoacetate, in the presence of a palladium catalyst and a base. Similarly, nickel-catalyzed reductive couplings can unite aryl halides with derivatives of acetic acid. nih.gov These methods are valued for their functional group tolerance and often proceed under mild conditions.
Another approach involves the acylation of arenes. While direct Friedel-Crafts alkylation with haloacetates can be problematic, related strategies exist. For instance, the palladium-catalyzed coupling of aryl boronic acids with acyl chlorides can yield ketones, and analogous transformations could potentially be adapted for the synthesis of aryl-acetates. organic-chemistry.org
Table 2: Representative Cross-Coupling Strategies
| Reaction Type | Aryl Precursor | Acetate Precursor | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki Coupling | (2-chloro-6-methylphenyl)boronic acid | Methyl Bromoacetate | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | acs.org |
| Hiyama Coupling | (2-chloro-6-methylphenyl)siloxane | Methyl Bromoacetate | Pd Catalyst + Fluoride Source (e.g., TBAF) | organic-chemistry.org |
| Nickel-Catalyzed Reductive Coupling | 2-Bromo-3-chlorotoluene | Methyl Chloroacetate (B1199739) | Ni Catalyst + Reducing Agent (e.g., Zn, Mn) | nih.gov |
Transformations from Aniline (B41778) and Halogenated Acid Precursors
A versatile and common pathway to substituted phenylacetic acids begins with the corresponding aniline derivative. chemicalbook.com For the target molecule, this precursor is 2-chloro-6-methylaniline (B140736). The synthesis involves a multi-step sequence that transforms the amino group into the desired acetic acid side chain.
The key transformation is the Sandmeyer reaction, which converts the primary aromatic amine into a variety of other functional groups via a diazonium salt intermediate. nih.govresearchgate.net In this context, 2-chloro-6-methylaniline is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. This intermediate is then reacted with a copper(I) cyanide to install a nitrile group, yielding (2-chloro-6-methylphenyl)acetonitrile. chemicalbook.com
The final steps involve the hydrolysis of the nitrile group to the carboxylic acid, (2-chloro-6-methylphenyl)acetic acid. This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or a base (e.g., NaOH) followed by acidification. The resulting acid is then esterified with methanol as described in section 2.2. A patent for a related compound details a similar sequence starting from an aniline, which undergoes a Meerwein arylation, followed by hydrolysis and oxidation to give the phenylacetic acid. google.com
Chloroacetic acid and its esters, such as methyl chloroacetate, are fundamental C2 building blocks in organic synthesis. researchgate.net These precursors can be used to introduce the acetate moiety onto the aromatic ring.
One established method analogous to this approach is the acetoacetic ester synthesis, where an enolate is alkylated. orgoreview.comoregonstate.eduwikipedia.org A conceptually similar pathway would involve the alkylation of a pre-formed (2-chloro-6-methylphenyl) nucleophile, such as a Grignard reagent or an organolithium species, with methyl chloroacetate. However, such reactions can be complicated by side reactions.
A more common industrial approach is the alkylation of an activated aromatic compound. For example, toluene (B28343) can be alkylated with chloro-2-methylpropane using an ionic liquid catalyst. researchgate.net While direct alkylation of 1-chloro-3-methylbenzene with methyl chloroacetate is challenging, a multi-step sequence is more feasible. This could involve the synthesis of 2-chloro-6-methylbenzyl chloride from 2-chloro-6-methyltoluene, followed by cyanation and then hydrolysis and esterification, a route that parallels the aniline-based synthesis but starts from the corresponding toluene derivative.
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring scalability. For the synthesis of this compound, particularly via the common Fischer esterification route, several parameters are key targets for optimization.
Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction rate. While sulfuric acid is effective, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites offer advantages in terms of easier separation, reduced corrosion, and potential for recycling. mdpi.comresearchgate.net
Temperature: The reaction is typically run at the reflux temperature of the alcohol to ensure a reasonable rate. ucalgary.ca However, for sterically hindered substrates, precise temperature control is vital to prevent side reactions like dehydration or ether formation. researchgate.net
Reactant Ratio: As an equilibrium-limited reaction, using a large excess of the more economical reactant (usually methanol) can significantly increase the conversion of the carboxylic acid. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically improve ester yield. masterorganicchemistry.com
Water Removal: Continuous removal of the water byproduct is a highly effective method to drive the reaction to completion. This is often accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent or by adding a dehydrating agent. organic-chemistry.org
Recent academic studies focus on process intensification, utilizing technologies like reactive distillation, where the reaction and separation of products occur in the same unit, leading to higher efficiency and lower energy consumption. researchgate.net
Table 3: Parameters for Optimization in Ester Synthesis
| Parameter | Variable | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst Type | Homogeneous (H₂SO₄) vs. Heterogeneous (Resins, Zeolites) | Affects rate, workup procedure, and reusability. | mdpi.comresearchgate.net |
| Temperature | Varying from room temp to reflux | Controls reaction rate vs. byproduct formation. | researchgate.netresearchgate.net |
| Methanol:Acid Molar Ratio | From 1:1 to >10:1 | Shifts equilibrium to favor product formation. | masterorganicchemistry.com |
| Reaction Time | Hours to days | Determines the extent of conversion to equilibrium. | researchgate.net |
| Method of Water Removal | Dean-Stark trap, molecular sieves, reactive distillation | Drives the equilibrium towards completion for higher yields. | organic-chemistry.orgresearchgate.net |
Chemical Reactivity and Transformation Studies of Methyl 2 Chloro 6 Methylphenyl Acetate
Reactions at the Ester Moiety
The ester group in Methyl (2-chloro-6-methylphenyl)acetate is a primary site for chemical transformations, including transesterification, hydrolysis, and reduction.
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is typically used in large excess.
The general reaction is as follows: (2-chloro-6-methylphenyl)CH₂COOCH₃ + R-OH ⇌ (2-chloro-6-methylphenyl)CH₂COOR + CH₃OH
The choice of alcohol (R-OH) determines the resulting ester product. This process is crucial for synthesizing a variety of esters from the methyl precursor, potentially altering physical properties like boiling point or solubility.
| Reactant Alcohol (R-OH) | Product Ester | Catalyst |
| Ethanol (CH₃CH₂OH) | Ethyl (2-chloro-6-methylphenyl)acetate | Acid (H₂SO₄) or Base (NaOCH₂CH₃) |
| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl (2-chloro-6-methylphenyl)acetate | Acid (H₂SO₄) or Base (NaOCH₂CH₂CH₃) |
| Benzyl alcohol (C₆H₅CH₂OH) | Benzyl (2-chloro-6-methylphenyl)acetate | Acid (H₂SO₄) or Base (NaOCH₂C₆H₅) |
Hydrolysis of the ester functional group cleaves the ester back into a carboxylic acid and an alcohol. jk-sci.comwikipedia.org This can be achieved under either basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): This process, also known as saponification, is effectively irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the ester's carbonyl carbon. masterorganicchemistry.comlibretexts.org The mechanism proceeds through a tetrahedral intermediate, which then collapses to eliminate a methoxide (B1231860) ion. ucalgary.ca A rapid, final acid-base step occurs where the methoxide deprotonates the newly formed carboxylic acid, yielding the sodium salt of (2-chloro-6-methylphenyl)acetic acid and methanol (B129727). masterorganicchemistry.comucalgary.ca Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. jk-sci.com
Step 1: Nucleophilic attack by OH⁻ on the carbonyl carbon.
Step 2: Formation and collapse of the tetrahedral intermediate, expelling the methoxide (⁻OCH₃) leaving group.
Step 3: Deprotonation of the carboxylic acid by the methoxide ion to form the carboxylate salt.
Step 4 (Workup): Protonation of the carboxylate salt with a strong acid (e.g., HCl) to yield the final product, (2-chloro-6-methylphenyl)acetic acid.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, representing the reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is typically performed by heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon for nucleophilic attack by water. youtube.comlibretexts.orgchemguide.co.uk A series of proton transfers follows, leading to the elimination of methanol and the regeneration of the acid catalyst, ultimately forming (2-chloro-6-methylphenyl)acetic acid. jk-sci.comyoutube.com
The ester moiety can be reduced to a primary alcohol. The choice of reducing agent is critical for the success of this transformation.
Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are required to reduce esters. byjus.comlibretexts.org The reaction of this compound with LiAlH₄ in an anhydrous ether solvent (like diethyl ether or THF) followed by an aqueous workup yields 2-(2-chloro-6-methylphenyl)ethanol. numberanalytics.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another hydride equivalent to an alkoxide, which is then protonated during the workup to give the primary alcohol. masterorganicchemistry.comlibretexts.org
In contrast, milder reducing agents like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce esters and would leave the ester group of this compound intact. libretexts.orgcommonorganicchemistry.com
Product characterization for 2-(2-chloro-6-methylphenyl)ethanol would typically involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum would show a characteristic broad O-H stretch for the alcohol group, and the disappearance of the C=O stretch from the starting ester.
| Reducing Agent | Solvent | Product | Reactivity |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 2-(2-chloro-6-methylphenyl)ethanol | High |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | No Reaction | Low |
Reactions at the Aromatic Ring System
The aromatic ring of this compound, substituted with a chloro group, a methyl group, and a methylacetoxy group, can undergo electrophilic and nucleophilic substitution reactions.
Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The regiochemical outcome is dictated by the directing effects of the substituents already present: the methyl group (-CH₃), the chloro group (-Cl), and the methylacetoxy group (-CH₂COOCH₃). unizin.org
-CH₃ group: An activating group that directs incoming electrophiles to the ortho and para positions through inductive and hyperconjugative effects. libretexts.org
-Cl group: A weakly deactivating group that directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect outweighing its inductive withdrawal for directing purposes. wikipedia.orgorganicchemistrytutor.com
-CH₂COOCH₃ group: This group is attached via a methylene (B1212753) spacer, so its electronic influence is primarily a weak electron-withdrawing inductive effect, making it weakly deactivating.
The final substitution pattern is a result of the interplay between these directing effects and steric hindrance. The available positions for substitution are C3, C4, and C5.
Position C3: Ortho to -CH₂COOCH₃, meta to -CH₃, and ortho to -Cl. This position is highly sterically hindered.
Position C4: Meta to -CH₂COOCH₃, para to -CH₃, and meta to -Cl. This position is activated by the para methyl group.
Position C5: Para to -CH₂COOCH₃, meta to -CH₃, and para to -Cl. This position is strongly directed by the para chloro group.
Studies on the closely related compound 2-chlorotoluene (B165313) show that during nitration, the major product results from substitution at the position para to the chlorine atom (position 5 in this molecule). quora.comquora.com The directing influence of the chloro group's +M (mesomeric) effect is stronger than the hyperconjugative effect of the methyl group. quora.com Therefore, for this compound, electrophilic substitution is predicted to occur predominantly at the C5 position.
| Reaction | Reagents | Major Product (Predicted) |
| Nitration | HNO₃ / H₂SO₄ | Methyl (2-chloro-6-methyl-5-nitrophenyl)acetate |
| Bromination | Br₂ / FeBr₃ | Methyl (5-bromo-2-chloro-6-methylphenyl)acetate |
| Sulfonation | Fuming H₂SO₄ | Methyl (2-chloro-6-methyl-5-sulfophenyl)acetate |
The chloro group on the aromatic ring is generally unreactive toward traditional nucleophilic aromatic substitution (SₙAr). uomustansiriyah.edu.iq Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to activate the ring for nucleophilic attack, which are absent in this molecule. uomustansiriyah.edu.iq Therefore, reactions with nucleophiles like NaOH or NaOCH₃ under standard conditions are not expected to displace the chloride.
However, the chloro group can be substituted using modern palladium-catalyzed cross-coupling reactions, which proceed via different mechanisms. These methods have greatly expanded the scope of C-N and C-C bond formation with unreactive aryl chlorides. rsc.orgwikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the coupling of an amine (primary or secondary) with the aryl chloride in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOt-Bu). tcichemicals.comthieme-connect.com This would replace the -Cl atom with a substituted amino group.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.org It requires a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org This would replace the -Cl atom with an alkynyl group.
These advanced catalytic methods enable transformations that are not feasible through classical nucleophilic substitution pathways for unactivated aryl chlorides. rsc.org
| Reaction Type | Nucleophile/Coupling Partner | Catalyst System | Product Type |
| Buchwald-Hartwig Amination | R₂NH (e.g., Morpholine) | Pd(dba)₂ / XPhos / NaOt-Bu | Aryl Amine |
| Sonogashira Coupling | R-C≡CH (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Diaryl Acetylene |
Functional Group Interconversions on the Aromatic Nucleus
The aromatic core of this compound, featuring a chlorine and a methyl substituent, is amenable to a variety of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, thereby expanding the synthetic utility of this scaffold.
Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond by reacting the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely employed for the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org For the 2-chloro-6-methylphenyl nucleus, this would involve the coupling of an appropriate boronic acid or ester at the chlorinated position. The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction has become a cornerstone for the synthesis of aryl amines, offering a milder alternative to traditional methods. wikipedia.org The mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.org The choice of phosphine ligands is crucial for the efficiency of both Suzuki-Miyaura and Buchwald-Hartwig reactions, with bulky, electron-rich ligands often promoting the reactivity of otherwise unreactive aryl chlorides. libretexts.org
The following table summarizes potential functional group interconversions on the aromatic nucleus of this compound:
| Reaction Name | Reagents | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-substituted (2-methylphenyl)acetate |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino-substituted (2-methylphenyl)acetate |
Reactivity at the α-Carbon of the Acetate (B1210297) Moiety
The α-carbon of the acetate group in this compound is a key site of reactivity, primarily due to the acidity of the α-protons. This allows for the formation of an enolate intermediate, which can then participate in a range of nucleophilic reactions.
Enolate Chemistry and Alkylation Reactions
The generation of an enolate from this compound can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with various electrophiles, most notably in alkylation reactions.
Alkylation of the enolate with an alkyl halide proceeds via an SN2 mechanism to form a new carbon-carbon bond at the α-position. The choice of the alkylating agent is critical, with primary and methyl halides being the most effective electrophiles. thieme-connect.de NMR studies on the enolate of methyl phenylacetate (B1230308) have shown that the nature of the counterion and the solvent composition can significantly influence the structure and reactivity of the enolate. researchgate.net For instance, enolates generated with phosphazene bases can exist as "naked" or tightly associated ion pairs, both of which exhibit higher reactivity in alkylation compared to the corresponding lithium enolate. researchgate.net
A study on the alkylation of N-substituted 2-phenylacetamides, which are structurally related to this compound, demonstrated that alkylation can occur at both the nitrogen and oxygen atoms, with the product distribution being influenced by the alkylating agent and reaction conditions. researchgate.net
Condensation Reactions of Acetate Esters
The enolate of this compound can also participate in condensation reactions, such as the Claisen condensation. This reaction involves the nucleophilic attack of the enolate on the carbonyl group of another ester molecule, leading to the formation of a β-keto ester. libretexts.orgyoutube.com The Claisen condensation is typically promoted by a base such as sodium ethoxide. libretexts.org
The mechanism of the Claisen condensation involves three main steps:
Enolate formation: The base abstracts an α-proton from the ester to form the enolate.
Nucleophilic attack: The enolate attacks the carbonyl carbon of a second ester molecule.
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.org
Crossed Claisen condensations, where two different esters are used, can lead to a mixture of products if both esters have α-hydrogens. libretexts.org However, if one of the esters lacks α-hydrogens, the reaction can be more selective. libretexts.org
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of the chemical transformations that this compound undergoes is crucial for optimizing reaction conditions and predicting product outcomes. These investigations often involve kinetic studies and the elucidation of transition states.
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative data on reaction rates and how they are affected by various factors such as reactant concentrations, temperature, and solvent. For reactions involving substituted phenylacetates, kinetic analyses can shed light on the influence of the substituents on the reaction mechanism.
Elucidation of Transition States in Chemical Reactions
The elucidation of transition state structures is fundamental to a deep understanding of reaction mechanisms. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for modeling transition states and calculating their energies.
Theoretical analyses of chemical reactions can provide insights into the geometry of transition states and the energy barriers associated with different reaction pathways. aps.org For example, in the context of palladium-catalyzed cross-coupling reactions, computational studies can help to understand the ligand effects and the energetics of the oxidative addition, transmetalation, and reductive elimination steps.
While specific transition state calculations for reactions of this compound were not found in the provided search results, the general principles of transition state theory are applicable. For enolate alkylation, the transition state would involve the approach of the enolate nucleophile to the alkyl halide electrophile in an SN2 fashion. For the Claisen condensation, the transition state for the nucleophilic attack of the enolate on the ester carbonyl would be a key point of investigation.
Synthesis and Exploration of Methyl 2 Chloro 6 Methylphenyl Acetate Derivatives and Analogs
Structural Modification Strategies at the Ester Group
The ester functional group in methyl (2-chloro-6-methylphenyl)acetate is a primary site for structural modification. Standard organic transformations can be employed to convert the ester into other functional groups, thereby creating a library of derivatives with varied chemical properties. The principal strategies include hydrolysis, transesterification, and amidation.
Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid, (2-chloro-6-methylphenyl)acetic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidic workup. The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and other esters.
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions will yield ethyl (2-chloro-6-methylphenyl)acetate. This method allows for the introduction of various alkyl or aryl groups into the ester moiety, which can modulate the compound's physical and chemical properties.
Amidation: The ester can be converted into an amide by reaction with an amine. A common two-step approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent. A more direct route is the aminolysis of the ester, which typically requires heating the ester with the desired amine. A crucial intermediate for many heterocyclic syntheses is the corresponding acid hydrazide, (2-chloro-6-methylphenyl)acetohydrazide, which is formed by reacting the methyl ester with hydrazine hydrate, often in a refluxing alcoholic solvent.
The following table summarizes these key transformations at the ester group:
Table 1: Key Transformations at the Ester Group
| Transformation | Reagents & Conditions | Product |
|---|---|---|
| Hydrolysis | 1. NaOH (aq), Reflux2. HCl (aq) | (2-chloro-6-methylphenyl)acetic acid |
| Transesterification | R'OH, H⁺ or OR'⁻ catalyst | Alkyl (2-chloro-6-methylphenyl)acetate |
| Hydrazinolysis | NH₂NH₂·H₂O, Ethanol, Reflux | (2-chloro-6-methylphenyl)acetohydrazide |
Systematic Variations in Aromatic Ring Substitution Patterns
The reactivity and properties of this compound are heavily influenced by the substituents on the aromatic ring. Systematic variations of these substituents, namely the halogen and alkyl groups, provide insight into structure-reactivity relationships.
The chlorine atom at the C2 position plays a significant role in the electronic properties of the aromatic ring. Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, and electron-donating through the resonance effect (+M effect) due to their lone pairs of electrons participating in π-conjugation with the ring.
The methyl group at the C6 position also exerts a strong influence on the molecule's chemistry. Its primary contributions are steric hindrance and electronic effects.
Steric Hindrance: The methyl group ortho to both the chloro substituent and the acetic acid side chain creates significant steric bulk. This hindrance can impede reactions occurring at the benzylic carbon of the side chain and can also influence the regioselectivity of substitution reactions on the aromatic ring by blocking access to the adjacent C5 position.
Electronic Effects: As an alkyl group, the methyl substituent is electron-donating through hyperconjugation and a weak inductive effect. This effect slightly activates the aromatic ring towards electrophilic substitution, counteracting the deactivating effect of the chlorine atom to some extent.
Modifying this alkyl group, for instance, by replacing it with an ethyl or isopropyl group, would systematically increase the steric bulk around the reaction centers. This increased steric hindrance would likely decrease the rate of reactions involving the side chain and could further influence the regiochemical outcome of aromatic substitutions.
Heterocyclic Fused Derivatives Incorporating the 2-chloro-6-methylphenyl Moiety
The (2-chloro-6-methylphenyl)acetate framework serves as a valuable precursor for the synthesis of various heterocyclic compounds. The acetic acid side chain, in particular, can be elaborated and cyclized to form five- and six-membered rings. A common strategy involves converting the methyl ester into the corresponding acetohydrazide, which is a versatile intermediate for synthesizing heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. scispace.comnih.govjchemrev.com
For example, (2-chloro-6-methylphenyl)acetohydrazide can be cyclized with various reagents to yield 2,5-disubstituted 1,3,4-oxadiazoles. Reaction with carbon disulfide in a basic medium leads to the formation of a 5-((2-chloro-6-methylphenyl)methyl)-1,3,4-oxadiazole-2-thiol. jchemrev.com Similarly, reaction of the hydrazide with an isothiocyanate followed by cyclization can yield substituted 1,2,4-triazoles.
Another important class of heterocycles, the 1,3,4-thiadiazoles, can also be synthesized from this scaffold. Acid-catalyzed cyclization of thiosemicarbazides, prepared from the reaction of the acetohydrazide with isothiocyanates, is a standard method for forming the 1,3,4-thiadiazole ring. nih.govresearchgate.net
Furthermore, the (2-chloro-6-methylphenyl) moiety can be incorporated into indole structures via the Fischer indole synthesis. thermofisher.comwikipedia.orgjk-sci.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To apply this method, one would need to synthesize (2-chloro-6-methylphenyl)hydrazine and react it with an appropriate ketone or aldehyde. The steric hindrance from the ortho-methyl group could significantly influence the ease of cyclization.
The following table outlines the synthesis of some heterocyclic derivatives starting from this compound.
Table 2: Synthesis of Heterocyclic Derivatives
| Starting Material Derivative | Reagent(s) | Heterocyclic Product Class |
|---|---|---|
| (2-chloro-6-methylphenyl)acetohydrazide | 1. CS₂, KOH2. H⁺ | 1,3,4-Oxadiazole |
| (2-chloro-6-methylphenyl)acetohydrazide | R-NCS, then cyclizing agent (e.g., H₂SO₄) | 1,3,4-Thiadiazole |
| (2-chloro-6-methylphenyl)acetohydrazide | R-NCS, then base (for cyclization) | 1,2,4-Triazole |
Structure-Reactivity Relationships within Analogous Compounds
The chemical behavior of this compound and its analogs is governed by a complex interplay of electronic and steric effects. The structure-reactivity relationships can be summarized as follows:
Ester Moiety: The reactivity of the ester group allows for its conversion into acids, amides, and other esters, which serve as handles for further synthetic manipulations, including the construction of heterocyclic rings.
Aromatic Ring Substitution: The combination of an electron-withdrawing chloro group and an electron-donating methyl group creates a unique electronic environment on the phenyl ring. While the chloro group deactivates the ring towards electrophilic attack, both substituents act as directing groups, influencing the regioselectivity of any substitution reactions.
Steric Hindrance: The ortho-relationship of the chloro, methyl, and acetic acid side chain substituents creates significant steric congestion. This steric factor is a critical determinant of reactivity, often slowing down reactions at the benzylic position and dictating the approach of reagents to the aromatic ring.
In synthesizing heterocyclic derivatives, the steric hindrance from the ortho-methyl group can affect the yields and feasibility of cyclization reactions. For instance, in the Fischer indole synthesis, a bulky ortho-substituent can disfavor the thermofisher.comthermofisher.com-sigmatropic rearrangement necessary for ring formation. jk-sci.com Similarly, the electronic nature of the substituents influences the nucleophilicity of the ring and the acidity of protons on the side chain, which are key factors in many cyclization and substitution reactions.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl (2-chloro-6-methylphenyl)acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals unequivocally.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of both the ester and the phenyl ring. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring—specifically, the electron-withdrawing chloro group and the electron-donating methyl group.
The aromatic region is expected to show a complex splitting pattern due to the coupling between the three adjacent protons on the trisubstituted benzene (B151609) ring. The proton situated between the chloro and methyl groups (H-4) is expected to be a triplet, while the other two aromatic protons (H-3 and H-5) would likely appear as doublets.
The methylene protons (-CH₂-) of the acetate moiety are diastereotopic due to the chiral center created by the substituted phenyl ring, and they are expected to appear as a singlet. The methyl protons of the ester group (-OCH₃) will also present as a singlet, typically in the range of 3.6-3.8 ppm. The methyl protons attached to the phenyl ring (-CH₃) are expected to resonate as a singlet at a higher field (around 2.1-2.4 ppm) compared to the aromatic protons.
Based on analogous structures such as Methyl 2-chlorophenylacetate (B12814480) and Methyl phenylacetate (B1230308), the predicted chemical shifts are summarized in the table below. chemicalbook.comchemicalbook.com
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (H-3, H-4, H-5) | 7.10 - 7.40 | Multiplet |
| Methylene (-CH₂-) | ~3.80 | Singlet |
| Ester Methyl (-OCH₃) | ~3.70 | Singlet |
| Phenyl Methyl (-CH₃) | ~2.30 | Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, a total of 10 distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the chloro and methyl groups. jcsp.org.pk
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbons of the phenyl ring will resonate between 125 and 140 ppm. The carbon atom attached to the chlorine (C-2) will be deshielded, while the carbon bearing the methyl group (C-6) will be shielded. The methylene carbon of the acetate group will appear around 40-45 ppm, and the methyl carbons of the ester and the phenyl group will be the most upfield signals.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~171 |
| Aromatic (C-1) | ~134 |
| Aromatic (C-2, C-Cl) | ~135 |
| Aromatic (C-3) | ~129 |
| Aromatic (C-4) | ~128 |
| Aromatic (C-5) | ~130 |
| Aromatic (C-6, C-CH₃) | ~137 |
| Methylene (-CH₂-) | ~41 |
| Ester Methyl (-OCH₃) | ~52 |
| Phenyl Methyl (-CH₃) | ~20 |
Note: These are predicted values based on substituent effects and data from similar compounds and may vary. chemicalbook.com
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the methylene protons to the methylene carbon, the ester methyl protons to the ester methyl carbon, the phenyl methyl protons to the phenyl methyl carbon, and each aromatic proton to its corresponding aromatic carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₁ClO₂. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope.
| Ion | Calculated m/z |
| [M]⁺ (for ³⁵Cl) | 198.0447 |
| [M+2]⁺ (for ³⁷Cl) | 200.0418 |
Note: These are calculated exact masses.
Fragmentation Pathway Analysis
In electron ionization (EI) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. A plausible fragmentation pathway would involve the initial loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to form an acylium ion.
Another prominent fragmentation pathway is the alpha-cleavage, leading to the formation of a stable benzylic cation. This would involve the cleavage of the bond between the carbonyl carbon and the methylene group, resulting in a (2-chloro-6-methylphenyl)methyl cation. Further fragmentation of the aromatic ring could also occur. oup.com
A summary of expected key fragments is provided in the table below.
| m/z | Proposed Fragment |
| 198/200 | [C₁₀H₁₁ClO₂]⁺ (Molecular Ion) |
| 167/169 | [M - •OCH₃]⁺ |
| 139/141 | [(Cl)(CH₃)C₆H₃CH₂]⁺ (Benzylic cation) |
| 104 | [C₇H₅Cl]⁺ (Loss of methyl from benzylic cation) |
The analysis of these fragments allows for the confirmation of the different structural units within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. okstate.edu The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent ester, aromatic, and halogenated components.
The primary functional groups and their expected vibrational frequencies are:
Ester Group (–COOCH₃): The most prominent feature for the ester is the strong carbonyl (C=O) stretching vibration, typically appearing in the 1750-1735 cm⁻¹ region. chemicalbook.com Additionally, two distinct C-O stretching bands are expected: one for the C(=O)-O bond (around 1300-1200 cm⁻¹) and another for the O-CH₃ bond (around 1150-1000 cm⁻¹). chemicalbook.com
Aromatic Ring: The presence of the benzene ring gives rise to several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. okstate.edu Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ range. okstate.edu
Methyl Group (–CH₃): The aliphatic C-H stretching vibrations of the methyl group attached to the aromatic ring and the ester methyl group are expected just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). C-H bending vibrations for the methyl group are also anticipated around 1460 cm⁻¹ and 1375 cm⁻¹. researchgate.net
Chloro Group (–Cl): The C-Cl stretching vibration for an aryl chloride is typically found in the 1100-800 cm⁻¹ region. The exact position can be influenced by the substitution pattern on the aromatic ring.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Ester (C=O) | Stretching | 1750 - 1735 | Strong |
| Ester (C-O) | Stretching | 1300 - 1000 | Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium |
| Aliphatic C-H (Methyl) | Stretching | 2975 - 2850 | Medium |
| Aliphatic C-H (Methyl) | Bending | ~1460 and ~1375 | Medium |
| Aryl C-Cl | Stretching | 1100 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The chromophores in this compound are the substituted benzene ring and the carbonyl group of the ester. These groups are expected to give rise to distinct absorption bands.
The primary electronic transitions anticipated for this molecule are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chyoutube.com They are characteristic of systems with double or triple bonds and aromatic rings. For the substituted benzene ring in this compound, strong absorptions corresponding to π → π* transitions are expected, typically below 280 nm. The substitution on the benzene ring (both the chloro and methyl groups) can cause a shift in the absorption maximum (λmax) compared to unsubstituted benzene.
n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the ester group, to a π* antibonding orbital of the carbonyl group. uzh.chyoutube.com These transitions are generally of much lower intensity (lower molar absorptivity) than π → π* transitions and typically occur at longer wavelengths. youtube.com
The substituents on the phenyl ring influence the UV-Vis spectrum. The methyl group (an auxochrome) typically causes a small red shift (bathochromic shift) in the absorption bands of the benzene ring. The chlorine atom, also an auxochrome, has lone pair electrons that can interact with the π-system of the ring, which can also lead to a bathochromic shift and an increase in absorption intensity (hyperchromic effect).
The following interactive table outlines the expected electronic transitions for this compound.
| Chromophore | Type of Transition | Expected Wavelength Region (nm) | Relative Intensity |
| Substituted Benzene Ring | π → π | < 280 | High |
| Carbonyl Group (C=O) | n → π | > 280 | Low |
X-ray Crystallography for Solid-State Molecular Structure Determination
While specific crystallographic data for this compound is not widely available, analysis of closely related structures, such as chloro-methyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, illustrates the type of detailed structural information that can be obtained. nih.govresearchgate.net For instance, in this related compound, steric strain between the two substituted aromatic rings forces them into a non-coplanar orientation, with a dihedral angle of 64.27 (8)°. nih.gov Such studies also reveal intermolecular interactions like hydrogen bonds and halogen bonds that stabilize the crystal packing. nih.govresearchgate.net
For this compound, a crystallographic study would definitively establish:
The precise bond lengths and angles of the entire molecule.
The conformation of the ester group relative to the plane of the aromatic ring.
The planarity of the phenyl ring and the orientation of the chloro and methyl substituents.
The nature of intermolecular interactions governing the crystal packing.
The following interactive table presents representative crystal structure data for the related compound, chloro-methyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, to demonstrate the parameters determined by this technique. nih.gov
| Parameter | Value |
| Compound | Chloro-methyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate |
| Chemical Formula | C₁₅H₁₅Cl₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.9319 (4) |
| b (Å) | 20.0288 (14) |
| c (Å) | 14.5542 (10) |
| β (°) | 97.711 (1) |
| Volume (ų) | 1424.66 (18) |
| Z | 4 |
Data presented for a related compound to illustrate the output of X-ray crystallography. nih.govnih.gov
Computational Analysis of this compound Remains Unexplored
Despite the growing application of computational chemistry in understanding molecular structures and reactivity, a thorough theoretical investigation of this compound appears to be absent from publicly available scientific literature. Extensive searches for dedicated computational studies on this specific compound have not yielded any detailed research findings, leaving its theoretical chemical properties largely uncharacterized.
Computational chemistry serves as a powerful tool to predict and analyze a wide range of molecular attributes. Techniques such as quantum chemical calculations, including geometry optimization and electronic structure analysis, provide deep insights into the behavior of chemical compounds. However, for this compound, specific data relating to its optimized molecular geometry, conformational analysis, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) are not available in the referenced literature.
Similarly, the prediction of its spectroscopic properties—such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra—through computational methods has not been documented. These predictive analyses are invaluable for corroborating experimental data and for the structural elucidation of novel compounds.
Furthermore, the elucidation of potential reaction mechanisms involving this compound, including the characterization of transition states and their corresponding energetics, remains an open area for investigation. Computational approaches are instrumental in mapping reaction pathways and understanding the kinetics and thermodynamics of chemical transformations.
The absence of such computational data for this compound highlights a gap in the current body of chemical research. Future theoretical studies would be invaluable in providing a comprehensive understanding of this compound's chemical nature, reactivity, and spectroscopic signature, which would complement and guide experimental work.
Computational Chemistry and Theoretical Studies of Methyl 2 Chloro 6 Methylphenyl Acetate
Reaction Mechanism Elucidation via Computational Approaches
Reaction Pathway Simulations and Theoretical Turnover Frequency
Computational chemistry provides powerful tools to investigate the reactivity of molecules like Methyl (2-chloro-6-methylphenyl)acetate. Reaction pathway simulations, often employing quantum mechanical methods such as Density Functional Theory (DFT), can elucidate the mechanisms of chemical transformations at an atomic level. These simulations map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path includes the calculation of energies for reactants, products, intermediates, and, crucially, transition states.
The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. For a molecule like this compound, theoretical studies could, for example, investigate its hydrolysis, oxidation, or reactions with atmospheric radicals. By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism.
Table 1: Hypothetical Data for a Reaction Pathway Simulation
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +12.5 |
| Products | -10.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational stability and how it interacts with its environment, such as a solvent or a biological receptor.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movements of the atoms over a series of small time steps. This generates a trajectory of the molecule's positions and velocities, which can be analyzed to understand its dynamic behavior.
A key application of MD simulations is the exploration of a molecule's conformational landscape. Molecules are not static structures but can adopt various shapes, or conformations, due to the rotation around single bonds. For this compound, rotations around the bonds connecting the phenyl ring to the acetate (B1210297) group and the methyl and chloro substituents are of particular interest. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them, thus providing a measure of its conformational stability. The results of such simulations can be visualized by plotting relevant dihedral angles over time or by generating a Ramachandran-like plot for key torsional angles.
Furthermore, MD simulations are instrumental in analyzing the interactions between this compound and its surroundings. For example, by simulating the molecule in a box of water molecules, one can study its solvation and the formation of hydrogen bonds or other non-covalent interactions. This is crucial for understanding its solubility and transport properties. While specific molecular dynamics simulation data for this compound is not available in the provided search results, the methodology is a standard approach in computational molecular science.
Table 2: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |
| C(ar)-C(ar)-C(α)-C(O) | 65.4 | 10.2 |
| C(ar)-C(α)-C(O)-O | 175.1 | 5.8 |
| C(α)-C(O)-O-C(Me) | 179.3 | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. researchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities) is greater than that of all other promolecules. researchgate.net The resulting Hirshfeld surface for a molecule encloses this space.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts. The dnorm surface uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds, blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation. researchgate.net
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions that govern its crystal packing. Given its chemical structure, one would expect to observe various types of contacts, including:
C-H···O interactions: The presence of the ester carbonyl group makes it a potential hydrogen bond acceptor, leading to interactions with hydrogen atoms from neighboring molecules.
C-H···Cl interactions: The chlorine atom can also act as a weak hydrogen bond acceptor. researchgate.net
C-H···π interactions: The aromatic ring can interact with hydrogen atoms of adjacent molecules.
π-π stacking: The phenyl rings of neighboring molecules may engage in stacking interactions.
A two-dimensional fingerprint plot can be generated from the Hirshfeld surface, which summarizes all the intermolecular contacts in the crystal. nih.gov This plot displays the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on this plot provide a quantitative summary of the types of intermolecular interactions present. For instance, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker, less specific contacts like van der Waals forces. nih.gov
Table 3: Hypothetical Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C-H···O | 20.5 |
| C-H···Cl | 12.8 |
| C-H···π | 8.7 |
| Cl···Cl | 3.1 |
| Other | 9.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Analytical Methodologies in Chemical Research
Chromatography Techniques
Chromatography is an indispensable technique for the separation, identification, and quantification of components within a mixture. The choice of chromatographic method depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like Methyl (2-chloro-6-methylphenyl)acetate. A reversed-phase HPLC (RP-HPLC) method is typically developed for such analyses due to the compound's moderate polarity.
Method development involves the systematic optimization of chromatographic conditions to achieve adequate separation and a sharp, symmetrical peak for the analyte. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For this compound, a C18 column is a common choice for the stationary phase, offering excellent separation for a wide range of organic molecules. manipal.edu The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, delivered in an isocratic or gradient elution mode to ensure optimal resolution. manipal.edunih.gov UV detection is suitable as the phenyl group in the molecule allows for strong absorbance, typically in the 254-261 nm range. researchgate.net
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. actascientific.comduyaonet.comeuropa.eufda.gov Validation establishes the performance characteristics of the method through a series of defined experiments. actascientific.comduyaonet.com Key validation parameters include:
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products. biotech-spain.com
Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the detector response over a specified range. biotech-spain.com
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. biotech-spain.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptance criteria often set at a relative standard deviation (RSD) of ≤ 2%. biotech-spain.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 258 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) Applications in Mixture Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scioninstruments.com this compound, as a methyl ester, is amenable to GC analysis, making it a valuable tool for monitoring reaction progress, assessing purity, and analyzing complex mixtures containing the compound. scioninstruments.comnih.gov
In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the differential partitioning of analytes between the inert carrier gas (mobile phase) and the stationary phase coated on the column wall. scioninstruments.com The choice of column is critical; a mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase (e.g., DB-17ms), is often effective for separating chlorinated aromatic compounds. researchgate.net
When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components. The GC separates the mixture, and the MS detector generates a unique mass spectrum for each component based on its mass-to-charge ratio (m/z), acting as a "molecular fingerprint." nih.gov This allows for the unambiguous identification of this compound and any impurities or byproducts in a reaction mixture, even at trace levels. nih.govresearchgate.net
Table 2: Typical GC-MS Parameters for Mixture Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. drugtargetreview.compacificbiolabs.com It is exceptionally well-suited for confirming the identity and assessing the purity of synthesized compounds like this compound. pacificbiolabs.comuccore.org
The LC system separates the target compound from impurities and reaction byproducts. The eluent from the column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique used for LC-MS, as it can generate intact molecular ions from the analyte with minimal fragmentation. researchgate.net
For identity confirmation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion. This experimental value is then compared to the calculated theoretical mass of this compound to confirm its identity with high accuracy. pacificbiolabs.com Purity is assessed by examining the chromatogram for the presence of other peaks. uccore.org The mass spectra of these additional peaks can be used to identify the structure of impurities, which is critical for process optimization and quality control. chimia.ch
Table 3: Representative LC-MS Parameters for Identity and Purity Analysis
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient elution |
| Flow Rate | 0.4 mL/min |
| MS System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Scan Range | 50-600 m/z |
Hyphenated Techniques for Comprehensive Chemical Analysis
Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method, creating an integrated system for analysis. ijpsjournal.comajpaonline.comchemijournal.com The primary goal is to leverage the strengths of each technique to obtain more comprehensive information than either could provide alone. nih.gov GC-MS and LC-MS are quintessential examples of such hyphenated systems and are central to the analysis of chemical compounds like this compound.
The coupling of chromatography with mass spectrometry provides a two-dimensional analysis. benthamdirect.com The chromatograph first separates the components of a complex mixture over time (the retention time), while the mass spectrometer provides structural information for each separated component (the mass spectrum). chemijournal.com
This dual detection capability is invaluable in chemical research for:
Impurity Profiling: Detecting, identifying, and quantifying unknown impurities in a sample. ajpaonline.com The separation technique isolates the impurity, and the spectroscopic technique helps elucidate its structure.
Metabolite Identification: In biological studies, identifying the metabolic products of a compound.
Quality Control: Ensuring the identity and purity of raw materials and final products with a high degree of certainty. ajpaonline.com
Reaction Monitoring: Tracking the formation of products and the disappearance of reactants in real-time to optimize reaction conditions.
The synergy between separation and detection in hyphenated techniques like GC-MS and LC-MS provides an unparalleled level of detail, enabling researchers to perform rigorous and comprehensive chemical analysis. benthamdirect.com
Academic Research Applications in Synthetic and Mechanistic Chemistry
Role as a Building Block in Complex Organic Molecule Synthesis
In the synthesis of complex organic molecules, the strategic use of smaller, functionalized building blocks is a cornerstone of modern chemistry. Phenylacetate (B1230308) derivatives, in particular, serve as crucial intermediates in the pharmaceutical industry. For instance, various substituted phenylacetic acids and their esters are precursors in multi-step syntheses of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. osf.ioresearchgate.netgoogle.com Synthetic routes to Diclofenac and its analogs often involve the construction of a diphenylamine (B1679370) core, followed by the introduction of the acetic acid moiety. google.comchemicalbook.com
While the fundamental structure of Methyl (2-chloro-6-methylphenyl)acetate makes it a plausible candidate for such synthetic endeavors, specific examples detailing its use as a direct precursor in the synthesis of complex molecules are not prominently featured in available scientific literature. Its potential lies in the reactivity of the ester group and the possibility of further substitutions on the aromatic ring, which could be exploited to construct more elaborate molecular architectures.
Utilization in Novel Organic Synthesis Method Development
The development of novel synthetic methodologies often involves using uniquely substituted reagents to explore new reaction pathways or to refine existing transformations. The steric and electronic properties of this compound make it an interesting substrate for such studies. The development of methods for preparing sterically hindered 2,6-dialkylphenylacetic acids, which are important intermediates for agricultural chemicals, highlights the interest in ortho-substituted phenylacetic acid derivatives. google.com
However, there is a lack of specific studies in the scientific literature where this compound has been employed as a key substrate for the development of new organic synthesis methods. Research in this area tends to focus on broader classes of compounds or more readily available starting materials.
Application in Chemical Probe Design for Investigating Molecular Processes
Chemical probes are essential tools designed to study biological systems by selectively interacting with specific targets like proteins or enzymes. nih.gov The design of such probes requires a molecule with specific structural features that allow for target binding and often includes a reporter group, such as a fluorescent tag.
Currently, there is no available research that describes the application of this compound in the design or synthesis of chemical probes. The development of a chemical probe from this molecule would necessitate significant functionalization to introduce both a target-specific binding moiety and a detectable label.
Contribution to Fundamental Understanding of Reactivity and Structure in Aromatic Esters
The structure of this compound provides a valuable model for studying the fundamental principles of chemical reactivity and molecular structure, particularly concerning sterically hindered aromatic esters. The two substituents at the ortho-positions to the acetate (B1210297) group create significant steric hindrance, which can profoundly influence the molecule's chemical behavior.
Steric Effects: The methyl and chloro groups flank the point of attachment of the acetate side chain. This steric congestion is known to hinder reactions that involve the ester functionality or the aromatic ring itself. For example, the esterification of sterically encumbered acids, such as 2-bromo-6-chlorobenzoic acid, requires specific conditions to overcome the steric barrier. researchgate.net Similarly, the hydrolysis of the ester group in this compound would be expected to be slower than in its non-ortho-substituted counterparts due to the difficulty of nucleophilic attack at the carbonyl carbon. researchgate.netresearchgate.net This steric hindrance can also influence the preferred conformation of the molecule, affecting the alignment of the ester group relative to the aromatic ring. nih.gov
Electronic Effects: The substituents also exert electronic effects on the aromatic ring. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. masterorganicchemistry.comlibretexts.org Conversely, the chlorine atom is a deactivating, yet also ortho-, para-directing group, a consequence of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The combination of these opposing electronic influences, together with the dominant steric factors, makes predicting the regioselectivity of electrophilic aromatic substitution reactions on this molecule complex. Studies on the hydrolysis of substituted phenyl benzoates show that ortho-substituent effects can be quantitatively modeled by considering inductive, resonance, and steric parameters. researchgate.net
By studying the reaction kinetics and product distributions of reactions involving this compound, chemists can gain deeper insights into the interplay of these steric and electronic factors, contributing to the broader understanding of reactivity in substituted aromatic systems.
Interactive Data Table: Predicted Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
| Chlorine (Cl) | Ortho (C2) | Inductively withdrawing (-I), Resonance donating (+R) | Moderate | Deactivates ring for electrophilic substitution; Hinders reactions at the ester group. |
| Methyl (CH₃) | Ortho (C6) | Inductively donating (+I) | Moderate | Activates ring for electrophilic substitution; Hinders reactions at the ester group. |
| Acetate (CH₂COOCH₃) | C1 | Weakly deactivating | - | Directs incoming electrophiles primarily to meta positions (relative to itself). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
